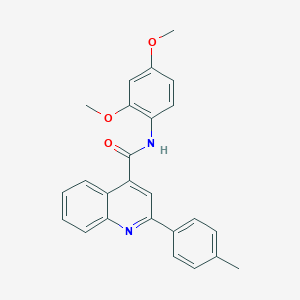![molecular formula C26H24N2O4S B332334 METHYL 2-({[2-(4-ETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE](/img/structure/B332334.png)
METHYL 2-({[2-(4-ETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
METHYL 2-({[2-(4-ETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE is a complex organic compound that features a quinoline and thiophene moiety
Métodos De Preparación
The synthesis of METHYL 2-({[2-(4-ETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Aplicaciones Científicas De Investigación
METHYL 2-({[2-(4-ETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a probe for studying biological systems due to its unique structural features.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where quinoline derivatives have shown efficacy.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which this compound exerts its effects is primarily through interactions with biological macromolecules. The quinoline moiety can intercalate with DNA, affecting replication and transcription processes. Additionally, the compound can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar compounds include other quinoline and thiophene derivatives, such as:
Quinoline-4-carboxylate derivatives: Known for their antimicrobial and antimalarial properties.
Thiophene-2-carboxylate derivatives: Used in organic electronics and as intermediates in pharmaceutical synthesis. METHYL 2-({[2-(4-ETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE is unique due to its combined quinoline and thiophene structure, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C26H24N2O4S |
|---|---|
Peso molecular |
460.5 g/mol |
Nombre IUPAC |
methyl 2-[[2-(4-ethoxyphenyl)quinoline-4-carbonyl]amino]-4,5-dimethylthiophene-3-carboxylate |
InChI |
InChI=1S/C26H24N2O4S/c1-5-32-18-12-10-17(11-13-18)22-14-20(19-8-6-7-9-21(19)27-22)24(29)28-25-23(26(30)31-4)15(2)16(3)33-25/h6-14H,5H2,1-4H3,(H,28,29) |
Clave InChI |
YGXAKHUYYJOBPW-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C(=C(S4)C)C)C(=O)OC |
SMILES canónico |
CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C(=C(S4)C)C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4E)-2-(1,3-benzothiazol-2-yl)-4-[1-(2-hydroxy-5-nitroanilino)ethylidene]-5-(trifluoromethyl)pyrazol-3-one](/img/structure/B332252.png)
![N-[(4-chlorophenyl)methyl]-2-methyl-3-nitrobenzamide](/img/structure/B332253.png)
![Ethyl 2-({[5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B332255.png)

![N-[2-(3-chlorophenyl)ethyl]-2-(4-methylphenyl)quinoline-4-carboxamide](/img/structure/B332258.png)


![2-(1,3-BENZOTHIAZOL-2-YL)-4-[(E)-1-(4-PHENYLPIPERAZINO)ETHYLIDENE]-5-(TRIFLUOROMETHYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE](/img/structure/B332263.png)
![2-[(3,4-dimethylanilino)methylidene]-5-phenylcyclohexane-1,3-dione](/img/structure/B332264.png)
![5-(4-BROMOPHENYL)-N-{3-[(5-CHLOROBIPHENYL-2-YL)OXY]-5-NITROPHENYL}-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE](/img/structure/B332266.png)


![2-[(nonylamino)methylidene]-5-phenylcyclohexane-1,3-dione](/img/structure/B332273.png)
